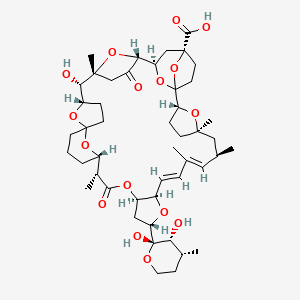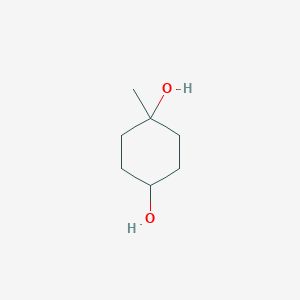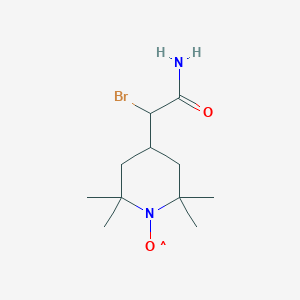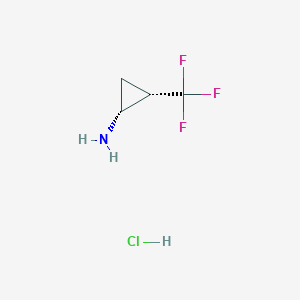![molecular formula C8H16ClNO B3418560 (3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride CAS No. 1260666-93-0](/img/new.no-structure.jpg)
(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C8H15NO · HCl and a molecular weight of 177.67 g/mol . It is a bicyclic amine derivative, often used in various research and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor.
Amination: Introduction of the amino group at the desired position on the bicyclic structure.
Hydroxylation: Addition of a hydroxyl group to form the methanol derivative.
Hydrochloride Formation: Conversion to the hydrochloride salt to enhance stability and solubility.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To introduce the amino group.
Oxidation-Reduction Reactions: To achieve the desired hydroxylation.
Crystallization: To obtain the hydrochloride salt in a pure form.
化学反应分析
Types of Reactions
(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways: It can modulate biochemical pathways, leading to various physiological effects.
相似化合物的比较
Similar Compounds
- **(3-Aminobicyclo[2.2.1]heptane-2-yl)methanol
- **(3-Aminobicyclo[2.2.1]hept-2-yl)ethanol
Uniqueness
(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
1260666-93-0 |
|---|---|
分子式 |
C8H16ClNO |
分子量 |
177.67 g/mol |
IUPAC 名称 |
(3-amino-2-bicyclo[2.2.1]heptanyl)methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c9-8-6-2-1-5(3-6)7(8)4-10;/h5-8,10H,1-4,9H2;1H |
InChI 键 |
JBSSFLCCAAVUFA-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C(C2N)CO.Cl |
规范 SMILES |
C1CC2CC1C(C2N)CO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(Dimethylamino)methyl]-4-piperidinol dihydrochloride](/img/structure/B3418505.png)
![(1R,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3418508.png)








